REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].Cl.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14].C(N(C(C)C)CC)(C)C>C(#N)C>[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH:18][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.52 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Type
|
CUSTOM
|
Details
|
The reaction is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(without cooling) for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The acetonitrile is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
CUSTOM
|
Details
|
produce as a solid (single spot by TLC), mp 194°-195°
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |